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Introduction
GNE-049 is a potent and highly selective small-molecule inhibitor targeting the bromodomains

(BRDs) of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.

These proteins are crucial epigenetic regulators, functioning as histone acetyltransferases

(HATs) that play a pivotal role in controlling gene expression. The bromodomain of CBP/p300

recognizes acetylated lysine residues on histones and other proteins, a key step in the

recruitment of the transcriptional machinery to specific gene loci. Dysregulation of CBP/p300

activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic

targets. GNE-049 was developed by Genentech as a chemical probe to investigate the

therapeutic potential of CBP/p300 bromodomain inhibition. This document provides a

comprehensive technical overview of its selectivity, mechanism of action, and the experimental

protocols used for its characterization.

Quantitative Selectivity Profile
GNE-049 demonstrates exceptional potency for the bromodomains of CBP and p300, coupled

with remarkable selectivity against other bromodomain-containing proteins, including those in

the BET (Bromodomain and Extra-Terminal domain) family.
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The inhibitory activity of GNE-049 against CBP and p300 was determined through biochemical

assays. The half-maximal inhibitory concentration (IC50) values highlight its nanomolar

potency.

Target IC50 (nM) Reference

CBP 1.1 [1][2]

p300 2.3 [1][2]

Cellular Potency
The engagement of GNE-049 with its target in a cellular context was confirmed using a

Bioluminescence Resonance Energy Transfer (BRET) assay.

Assay IC50 (nM) Cell Line Reference

Cellular BRET 12 MV-4-11 [1]

Bromodomain Selectivity Panel
GNE-049 was profiled against a wide panel of human bromodomains using the BROMOscan®

platform. The results underscore its exquisite selectivity for CBP/p300. A key finding is its

greater than 3,850-fold selectivity over the BRD4 bromodomain, a representative member of

the BET family.[1]

Bromodomain
Target

IC50 (nM)
Fold Selectivity vs.
CBP

Reference

CBP 1.1 1 [1]

p300 2.3 ~2 [1]

BRD4 4,240 >3,850 [1]

Other BRDs
Generally high nM to

µM

Data available in

primary literature
[1]
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Note: The comprehensive BROMOscan® data can be found in the supplementary materials of

the primary publication by Jin et al., 2017.[1]

Mechanism of Action
GNE-049 functions by competitively binding to the acetyl-lysine binding pocket of the

CBP/p300 bromodomains. This prevents the "reading" of acetylated histone marks, which is a

critical step for CBP/p300 to exert its co-activator function and histone acetyltransferase (HAT)

activity at specific genomic locations, particularly enhancers. The downstream consequence is

a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark associated

with active enhancers. This leads to the transcriptional repression of oncogenes critically

dependent on CBP/p300 activity, such as MYC and androgen receptor (AR) target genes.[2][3]

[4]
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Caption: Mechanism of GNE-049 Action.

Experimental Protocols
The characterization of GNE-049 involves a hierarchy of assays, from direct biochemical

measurements of target engagement to cellular assays assessing downstream functional

consequences.

Biochemical Bromodomain-Binding Assay (e.g.,
AlphaScreen)
This assay quantitatively measures the ability of a compound to disrupt the interaction between

a bromodomain and its acetylated lysine ligand.

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) or similar

proximity-based technologies like TR-FRET are commonly used. A biotinylated histone peptide

containing an acetylated lysine is bound to streptavidin-coated Donor beads, and a GST-

tagged bromodomain protein is bound to anti-GST-coated Acceptor beads. When in close

proximity, excitation of the Donor bead results in energy transfer to the Acceptor bead,

producing a signal. An inhibitor disrupts the peptide-bromodomain interaction, separating the

beads and causing a loss of signal.

General Protocol:

Reagent Preparation: Recombinant GST-tagged CBP or p300 bromodomain, biotinylated

acetylated histone H3 or H4 peptide, streptavidin-Donor beads, and anti-GST Acceptor

beads are prepared in assay buffer.

Compound Dispensing: GNE-049 is serially diluted and dispensed into a microplate.

Incubation: The bromodomain protein and the histone peptide are added to the plate and

incubated with the compound.

Bead Addition: AlphaScreen beads are added, and the plate is incubated in the dark.

Signal Detection: The plate is read on an AlphaScreen-capable plate reader.
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Data Analysis: The signal is plotted against the compound concentration, and the IC50 value

is determined using a non-linear regression curve fit.
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Caption: Workflow of a Proximity-Based Binding Assay.

Cellular Target Engagement Assay (NanoBRET)
This assay measures the binding of a compound to its target protein within living cells.

Principle: The target protein (e.g., CBP) is fused to a NanoLuc® luciferase (energy donor). A

fluorescent tracer that binds to the target's active site is added to the cells. In the absence of a

competitive inhibitor, the tracer binds to the target, bringing it close to the NanoLuc® donor and

generating a BRET signal. A competitive inhibitor like GNE-049 displaces the tracer, decreasing

the BRET signal in a dose-dependent manner.
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General Protocol:

Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a vector expressing

the CBP-NanoLuc® fusion protein.

Cell Plating: Transfected cells are plated into a white, 96-well assay plate.

Compound Addition: Serially diluted GNE-049 is added to the cells.

Tracer Addition: A cell-permeable fluorescent tracer is added.

Substrate Addition: A NanoBRET™ Nano-Glo® substrate is added to generate the

luminescent signal.

Signal Detection: The plate is immediately read on a luminometer capable of simultaneously

measuring filtered donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals.

Data Analysis: The BRET ratio (acceptor signal / donor signal) is calculated and plotted

against the compound concentration to determine the cellular IC50.

Cellular Functional Assays
These assays measure the downstream biological consequences of GNE-049 treatment.

Gene Expression Analysis (RT-qPCR): Measures changes in the mRNA levels of target

genes. For GNE-049, this typically involves measuring the downregulation of MYC in

hematological cancer cell lines (e.g., MV-4-11) or AR-responsive genes like KLK3 and

TMPRSS2 in prostate cancer cells (e.g., LNCaP).[2]

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®): Assesses the impact of the compound

on cancer cell growth over several days. GNE-049 has been shown to reduce the

proliferation of androgen receptor-positive prostate cancer cell lines.[3]

Western Blot: Used to measure changes in protein levels, such as the downregulation of c-

Myc or the reduction of histone marks like H3K27ac.[3][5]

Conclusion
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GNE-049 is a powerful research tool characterized by its potent, sub-nanomolar inhibition of

the CBP and p300 bromodomains and its exceptional selectivity against other bromodomain

families. Its well-defined mechanism of action, involving the direct blockade of acetyl-lysine

recognition and subsequent repression of key oncogenic transcriptional programs, provides a

clear rationale for its anti-proliferative effects in specific cancer contexts. The robust suite of

biochemical and cellular assays used in its characterization provides a clear framework for the

evaluation of future CBP/p300-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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